
1,2-Dimethyl-1-(2,4,6-trimethylphenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-1-(2,4,6-trimethylphenyl)hydrazine is an organic compound with the molecular formula C11H18N2. It is a hydrazine derivative characterized by the presence of two methyl groups attached to the nitrogen atoms and a 2,4,6-trimethylphenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1-(2,4,6-trimethylphenyl)hydrazine typically involves the reaction of 2,4,6-trimethylphenylhydrazine with methylating agents. One common method is the methylation of 2,4,6-trimethylphenylhydrazine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-1-(2,4,6-trimethylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or azo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with different substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while substitution reactions can produce various substituted hydrazines.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-1-(2,4,6-trimethylphenyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-1-(2,4,6-trimethylphenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, it can participate in redox reactions, affecting cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethylhydrazine: A symmetrical dimethylhydrazine with similar structural features but different reactivity and applications.
2,4,6-Trimethylphenylhydrazine: The parent compound used in the synthesis of 1,2-Dimethyl-1-(2,4,6-trimethylphenyl)hydrazine.
Uniqueness
This compound is unique due to the presence of both methyl groups and the 2,4,6-trimethylphenyl group, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
6304-64-9 |
|---|---|
Fórmula molecular |
C11H18N2 |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
1,2-dimethyl-1-(2,4,6-trimethylphenyl)hydrazine |
InChI |
InChI=1S/C11H18N2/c1-8-6-9(2)11(10(3)7-8)13(5)12-4/h6-7,12H,1-5H3 |
Clave InChI |
XHISNZMWYMPLEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)N(C)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14023123.png)
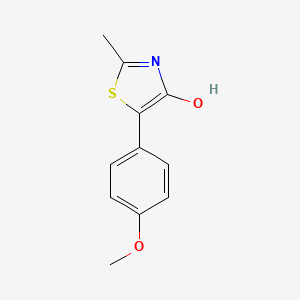
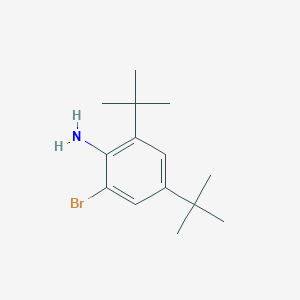
![4-[(E)-(4-Methoxyphenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14023147.png)
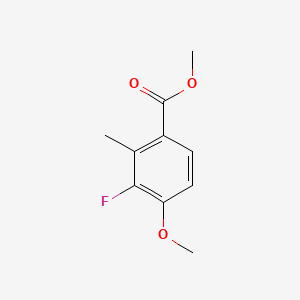
![(R)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14023158.png)
![Isothiazolo[5,4-c]pyridin-7(6H)-one](/img/structure/B14023167.png)
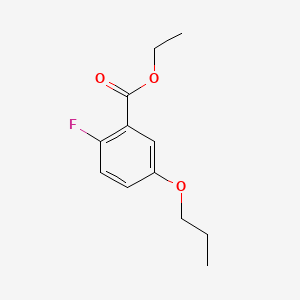
![Ethyl 4-oxo-7-phenyl-2-sulfanylidene-1,5,6,7-tetrahydropyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14023177.png)


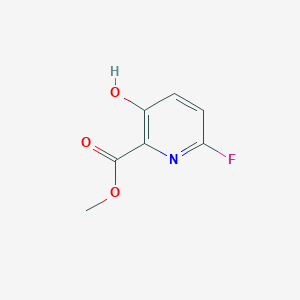
![Ethyl [dimethyl(phenyl)silyl]acetate](/img/structure/B14023194.png)

